

Validating the Specificity of Myoferlin Inhibitors: A Comparative Guide

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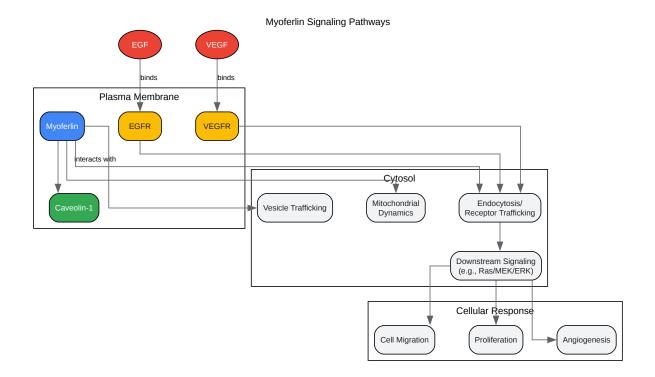
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Myoferlin (MYOF) has emerged as a significant therapeutic target in oncology due to its multifaceted role in cancer progression, including the regulation of vesicle trafficking, plasma membrane repair, and the modulation of key signaling pathways.[1][2] The development of small molecule inhibitors against Myoferlin, such as WJ460, YQ456, and HJ445A, represents a promising avenue for cancer therapy.[3][4][5] This guide provides a comparative analysis of these inhibitors, with a focus on validating their specificity, supported by available experimental data and detailed protocols for researchers, scientists, and drug development professionals.

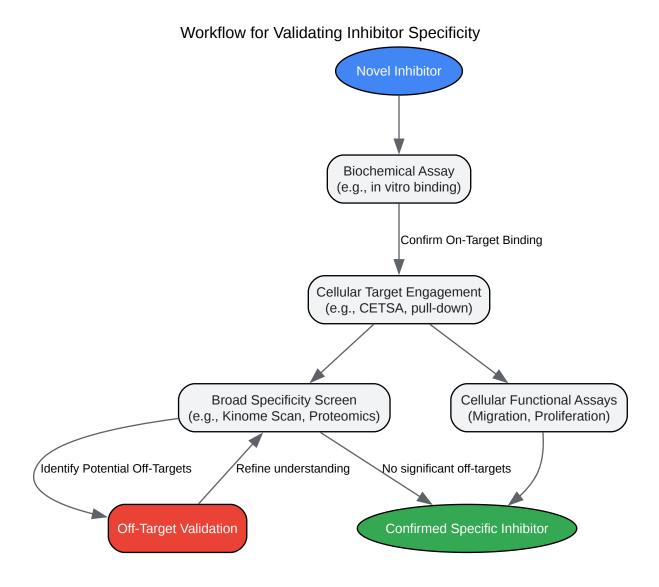
Myoferlin's Role in Cellular Signaling

Myoferlin is a transmembrane protein that plays a crucial role in various cellular processes by interacting with multiple signaling pathways. It is involved in the endocytosis and recycling of growth factor receptors like EGFR and VEGFR, thereby influencing downstream signaling cascades that control cell migration, proliferation, and angiogenesis.[6][7] Myoferlin's function is also linked to mitochondrial dynamics and the regulation of cellular metabolism.[8][9]









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